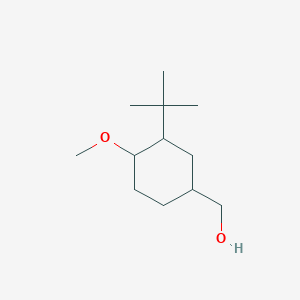

(3-Tert-butyl-4-methoxycyclohexyl)methanol

Description

Contextual Significance of Cyclohexylmethanol Derivatives in Synthetic Chemistry

Cyclohexylmethanol and its derivatives are important building blocks in organic synthesis. solubilityofthings.comwikipedia.org The hydroxymethyl group attached to the cyclohexane (B81311) ring is a primary alcohol, which can undergo a variety of chemical reactions. solubilityofthings.com These compounds serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and fragrances. solubilityofthings.com The cyclohexane scaffold itself is a common motif in many biologically active compounds and natural products. The solubility and reactivity of cyclohexylmethanol derivatives can be tuned by the presence of other substituents on the ring, making them versatile intermediates in the synthesis of a diverse range of chemical products. solubilityofthings.com

Historical Perspective of Analogous Methoxylated and Alkylated Cyclohexane Systems

The study of substituted cyclohexanes has a rich history, central to the development of conformational analysis. The pioneering work on the chair and boat conformations of cyclohexane laid the groundwork for understanding the spatial arrangement of substituents and their influence on the stability and reactivity of these systems. youtube.commasterorganicchemistry.com

Alkylated cyclohexanes, particularly those with bulky substituents like the tert-butyl group, have been instrumental in "locking" the conformation of the cyclohexane ring. Due to its large size, a tert-butyl group strongly prefers to occupy an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. sapub.org This conformational preference has been extensively used to study the properties and reactions of other substituents in fixed axial or equatorial orientations. youtube.com

Current Research Landscape and Gaps Pertaining to (3-Tert-butyl-4-methoxycyclohexyl)methanol

The available scientific literature on this compound is limited. A key source of information is a patent describing its synthesis and potential use as an odoriferous substance. google.com This patent provides specific details on a method of production and some physical properties of the resulting diastereomeric mixture.

Synthesis and Characterization

The synthesis of this compound has been achieved through the hydrogenation of 3-tert-butyl-4-methoxybenzaldehyde (B180477). google.com This process involves the reduction of both the aromatic ring and the aldehyde group.

The reaction can be carried out in an autoclave using a ruthenium catalyst, such as ruthenium hydroxide (B78521), in a solvent like tetrahydrofuran (B95107) at elevated temperature and pressure. google.com Following the hydrogenation, the catalyst is removed, and the solvent is evaporated. The resulting product is then purified by fractional distillation under reduced pressure. google.com This synthesis yields a diastereomeric mixture of this compound. google.com The patent reports that the isomer in which the tert-butyl, methoxy (B1213986), and hydroxymethyl groups are all in a cis-conformation is the dominant product, constituting over 90% of the mixture. google.com

Table 1: Physical Properties of this compound Diastereomeric Mixture

| Property | Value |

| Appearance | Colorless Oil |

| Boiling Point | 102-105 °C at 0.1 mbar |

| Refractive Index (n²⁰/D) | 1.4845 |

| Density (d²⁰/₄) | 0.998 g/cm³ |

Data sourced from patent EP0279436B1. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24O2 |

|---|---|

Molecular Weight |

200.32 g/mol |

IUPAC Name |

(3-tert-butyl-4-methoxycyclohexyl)methanol |

InChI |

InChI=1S/C12H24O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h9-11,13H,5-8H2,1-4H3 |

InChI Key |

PVCBBUOUYOKAAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(CCC1OC)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl 4 Methoxycyclohexyl Methanol

Retrosynthetic Analysis and Key Disconnections for (3-Tert-butyl-4-methoxycyclohexyl)methanol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical and industrially relevant disconnection involves the simultaneous hydrogenation of a substituted aromatic ring and reduction of an aldehyde group.

The primary disconnection strategy identifies 3-tert-butyl-4-methoxybenzaldehyde (B180477) as a key precursor. This approach is highly convergent, as the core aromatic structure already contains the required substituents in the correct regiochemical arrangement. The transformation from this benzaldehyde (B42025) to the target cyclohexylmethanol involves a functional group interconversion (FGI) and a reduction of the aromatic system.

Key Disconnections:

C-H bonds of the cyclohexane (B81311) ring and C-O bond of the alcohol: The most strategic disconnection points to a one-pot reduction of both the aromatic ring and the aldehyde functionality. This is represented by a double arrow in retrosynthesis, signifying a complex transformation.

Precursor Synthesis: The precursor, 3-tert-butyl-4-methoxybenzaldehyde, can be further disconnected. The tert-butyl group can be introduced onto a methoxy-substituted benzene (B151609) ring (anisole) via a Friedel-Crafts alkylation. The aldehyde group can be installed via a formylation reaction.

This retrosynthetic pathway is advantageous because it establishes the crucial 1,3,4-substitution pattern on the aromatic ring early in the synthesis, which is then converted to the desired cyclohexyl structure.

Classical and Modern Synthetic Routes to Cyclohexylmethanol Scaffolds

The synthesis of the this compound scaffold is primarily achieved through the catalytic hydrogenation of its aromatic precursor, 3-tert-butyl-4-methoxybenzaldehyde. This process simultaneously reduces the aromatic ring to a cyclohexane ring and the aldehyde group to a hydroxymethyl group.

A documented synthetic route involves the hydrogenation of 3-tert-butyl-4-methoxybenzaldehyde in an autoclave. The reaction is typically performed in a solvent such as tetrahydrofuran (B95107) using a ruthenium-based catalyst, like ruthenium hydroxide (B78521). The process requires high pressure (e.g., 300 bar) and elevated temperature (e.g., 150°C) to facilitate the complete saturation of the aromatic ring. Following the reaction, the catalyst is removed by filtration, the solvent is evaporated, and the final product is purified by fractional distillation. This method has been reported to yield the target compound as a mixture of diastereomers.

The regiochemistry of the final product is determined by the synthesis of the precursor, 3-tert-butyl-4-methoxybenzaldehyde. The synthesis of this precursor relies on classical electrophilic aromatic substitution reactions where the directing effects of the substituents guide the outcome.

Alkylation: Starting with p-methoxytoluene, the tert-butyl group is introduced. The methoxy (B1213986) group is an ortho-, para-directing activator, and the methyl group is also an ortho-, para-director. The position ortho to the strongly activating methoxy group and meta to the methyl group is sterically accessible for the bulky tert-butyl electrophile, leading to the formation of 4-methoxy-3-tert-butyltoluene.

Oxidation: The methyl group of 4-methoxy-3-tert-butyltoluene is then oxidized to an aldehyde. A common method for this transformation is liquid-phase oxidation using a catalyst system such as cobalt acetate (B1210297) and sodium bromide in the presence of an acid like glacial acetic acid, with oxygen as the oxidant google.com.

This sequence ensures the correct placement of the tert-butyl, methoxy, and eventual hydroxymethyl groups on the cyclohexane ring.

The formation of the methanol (B129727) moiety concurrently with the saturation of the aromatic ring is a key step. Catalytic hydrogenation is the most effective method for this transformation.

While conditions that reduce typical alkene double bonds often leave aromatic rings intact, more forcing conditions are required for ring saturation. libretexts.org This typically involves either high-pressure hydrogen gas with a platinum catalyst or the use of more active catalysts like rhodium or ruthenium. libretexts.org In the case of this compound synthesis, the simultaneous reduction of the benzaldehyde precursor is highly efficient. The choice of catalyst is critical for achieving both ring hydrogenation and aldehyde reduction without leading to undesired side reactions like hydrogenolysis (removal of the hydroxyl or methoxy group).

Table 1: Comparison of Reductive Conditions for Aromatic Compounds

| Starting Material | Catalyst | Conditions | Product | Selectivity Focus |

|---|---|---|---|---|

| Benzaldehyde Derivatives | Ru/CMK-3 | H₂, Liquid Phase | Benzyl Alcohol Derivatives | Aldehyde reduction over ring |

| Aromatic Rings | Rhodium on Carbon | High-pressure H₂ | Cyclohexanes | Ring saturation |

| Aryl Alkyl Ketones | Palladium | Catalytic Hydrogenation | Alkylbenzenes | Carbonyl to methylene (B1212753) reduction |

| 4-tert-butylphenol | Rhodium on Carbon | High-pressure H₂ | 4-tert-butylcyclohexanol | Ring saturation and retention of OH |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing the yield and controlling the stereochemical outcome of the hydrogenation step. Key parameters include the choice of catalyst, solvent, temperature, and hydrogen pressure.

For the hydrogenation of 3-tert-butyl-4-methoxybenzaldehyde, a ruthenium hydroxide catalyst has been shown to be effective. The reaction, conducted at 150°C and 300 bar of hydrogen pressure in a tetrahydrofuran solvent, can achieve yields as high as 88%. The reaction time is also a factor, with typical durations of around two hours for completion.

Further optimization could involve screening other transition metal catalysts (e.g., rhodium, platinum, nickel) and varying their supports (e.g., carbon, alumina). Solvent choice can also influence reaction rates and selectivity. Studies on related hydrogenations have shown that solvent systems can be tailored to improve outcomes. For example, cooperative catalyst systems using bimetallic nanoparticles and a Lewis acid have enabled hydrogenation of sterically hindered aromatic compounds under milder conditions (1 atmosphere H₂, <50°C) jst.go.jp.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

Controlling selectivity is paramount in the synthesis of this highly substituted cyclohexane derivative.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In the primary synthetic route, the goal is the non-selective reduction of both the aromatic ring and the aldehyde. However, alternative reagents could offer chemoselectivity. For instance, using a mild reducing agent like sodium borohydride (B1222165) would reduce the aldehyde to an alcohol while leaving the aromatic ring untouched. Conversely, certain catalytic systems are designed to hydrogenate the aromatic ring while preserving a carbonyl group. The challenge in this synthesis is to achieve complete reduction of both moieties efficiently.

Regioselectivity : This is primarily controlled during the synthesis of the aromatic precursor, 3-tert-butyl-4-methoxybenzaldehyde. The directing effects of the methoxy and methyl/formyl groups in electrophilic aromatic substitution reactions dictate the 1,3,4-substitution pattern, which is then carried over into the final product.

Stereoselectivity : The hydrogenation of the substituted benzene ring creates multiple stereocenters. The reaction typically produces a mixture of diastereomers. However, reports indicate that the hydrogenation of 3-tert-butyl-4-methoxybenzaldehyde with a ruthenium catalyst predominantly yields the isomer where all three substituents (tert-butyl, methoxy, and hydroxymethyl) are in a cis configuration, accounting for over 90% of the product mixture. This high stereoselectivity is likely due to the substrate adsorbing onto the catalyst surface from its least sterically hindered face, leading to the delivery of hydrogen atoms from the same side of the ring.

Novel Catalyst Systems in the Preparation of this compound and Its Precursors

Recent advances in catalysis offer potential improvements for the synthesis of this compound. While classical ruthenium and rhodium catalysts are effective, research into novel catalyst systems aims to achieve higher activity and selectivity under milder conditions.

Bimetallic Catalysts : Bimetallic nanoparticles, such as Rhodium-Platinum (Rh-Pt), have been shown to be highly effective for the hydrogenation of challenging, electron-rich aromatic compounds. These can operate at low temperatures and atmospheric pressure, offering a significant improvement over traditional high-pressure methods jst.go.jp.

Cooperative Catalysis : The combination of a heterogeneous metal catalyst with a Lewis acid co-catalyst can dramatically accelerate reaction rates. For instance, scandium triflate used with an Rh-Pt nanoparticle catalyst has been reported to increase hydrogenation rates by up to 30 times jst.go.jp.

Novel Supports : The support material for the metal catalyst plays a crucial role. Superparamagnetic iron oxide nanoparticles (SPIONs) have been used as a support for sub-nanometer rhodium particles, creating a highly efficient and reusable catalyst for aromatic ring reduction in aqueous media under relatively mild conditions (40-100°C, 2-100 bar) google.com.

Light-Driven Systems : Emerging research in photoredox catalysis has led to light-driven methods for the reduction of aldehydes and aromatic ketones. Dual cobalt-copper catalytic systems, for example, can use visible light and a water/amine mixture as a hydride source, offering a greener alternative to high-pressure hydrogenation rsc.orgiciq.orgrsc.org.

Table 2: Catalyst Systems for Reductive Transformations

| Catalyst System | Substrate Type | Key Features | Potential Advantage |

|---|---|---|---|

| Ruthenium Hydroxide | Substituted Benzaldehydes | High pressure/temperature required | Proven high yield and stereoselectivity |

| Rh-Pt Nanoparticles / Lewis Acid | Sterically Hindered Aromatics | Operates at mild conditions (1 atm, <50°C) | Increased energy efficiency, safety |

| Rh on SPIONs | Aromatic Rings | Reusable, works in aqueous media | Improved sustainability and catalyst recovery |

| Co-Cu Dual Catalyst | Aldehydes / Ketones | Light-driven, uses water as H source | Avoids high-pressure H₂, greener process |

| Fe(II) Pincer Complexes | Aldehydes | High chemoselectivity for aldehydes over ketones | Precise control in multi-functional molecules |

Advanced Structural Elucidation and Conformational Analysis of 3 Tert Butyl 4 Methoxycyclohexyl Methanol

High-Resolution Spectroscopic Characterization Techniques for (3-Tert-butyl-4-methoxycyclohexyl)methanol

High-resolution spectroscopy is indispensable for the unambiguous structural determination of this compound. These techniques provide detailed information on the connectivity, stereochemistry, and functional group composition of the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed stereochemistry of substituted cyclohexanes. The large tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a stable chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain from 1,3-diaxial interactions. wikipedia.org The relative orientation of the substituents (cis/trans isomerism) can be definitively assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C):

¹H NMR: The chemical shifts of the ring protons are highly dependent on their axial or equatorial orientation. Axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The multiplicity and coupling constants (J-values) of these signals are crucial for assignment.

¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the symmetry of the molecule. The chemical shifts for the ring carbons are also influenced by the orientation of the substituents. libretexts.org

J-Coupling and the Karplus Relationship: The stereochemical relationship between vicinal protons on the cyclohexane ring can be determined by their scalar coupling constant (³JHH). According to the Karplus relationship, the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons. jeol.com

A large coupling constant (typically 8-13 Hz) is observed for axial-axial (ax-ax) interactions, which have a dihedral angle of approximately 180°.

Smaller coupling constants (typically 1-5 Hz) are characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions, where the dihedral angles are around 60°. jeol.com

By analyzing the coupling patterns of the protons on C3 and C4 and the proton attached to the hydroxymethyl group, the relative cis/trans configuration of the substituents can be established. nih.gov

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing for the mapping of proton connectivity within the cyclohexane ring and the side chains.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which helps to piece together the entire molecular framework, confirming the positions of the tert-butyl, methoxy (B1213986), and hydroxymethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity. This is particularly useful for confirming stereochemical assignments, as strong NOE signals between protons in a 1,3-diaxial relationship can provide definitive evidence for their spatial arrangement.

Interactive Table: Expected NMR Data for the Most Stable Isomer of this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) | Key 2D Correlations |

| ¹H | C(CH₃)₃ | ~0.9 (s, 9H) | - | HMBC to C3, C(CH₃)₃ |

| ¹H | OCH₃ | ~3.3 (s, 3H) | - | HMBC to C4 |

| ¹H | CH₂OH | ~3.5-3.7 (m, 2H) | - | COSY with ring H; HMBC to ring C |

| ¹H | Ring Protons (axial) | ~1.0-1.6 | ³Jax-ax ≈ 8-13; ³Jax-eq ≈ 2-5 | COSY with other ring H; NOESY to other axial H |

| ¹H | Ring Protons (equatorial) | ~1.7-2.2 | ³Jeq-eq ≈ 2-5; ³Jax-eq ≈ 2-5 | COSY with other ring H |

| ¹³C | C(CH₃)₃ | ~32 (quat), ~27 (methyls) | - | HSQC with C(CH₃)₃ H |

| ¹³C | OCH₃ | ~56 | - | HSQC with OCH₃ H |

| ¹³C | CH₂OH | ~65 | - | HSQC with CH₂OH H |

| ¹³C | Ring Carbons | ~25-80 | - | HSQC with attached ring H |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. This technique is particularly sensitive to polar bonds. For this compound, the most prominent feature would be the strong, broad absorption band of the hydroxyl (O-H) group due to hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR. It is particularly sensitive to non-polar, symmetric bonds and skeletal vibrations. The C-C bonds of the cyclohexane ring and the tert-butyl group would produce characteristic signals in the Raman spectrum. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | IR | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | Stretching | IR, Raman | 2850 - 3000 | Strong |

| C-O (Alcohol) | Stretching | IR | 1050 - 1150 | Strong |

| C-O (Ether) | Stretching | IR | 1070 - 1150 | Strong |

| C-H | Bending/Deformation | IR, Raman | 1350 - 1470 | Medium |

| C-C | Skeletal Vibrations | Raman | 800 - 1200 | Medium-Strong |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the molecular formula with high confidence. measurlabs.comnih.gov

For this compound (C₁₂H₂₄O₂), the expected monoisotopic mass is 200.17763 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. measurlabs.com

Fragmentation Analysis: In addition to determining the molecular ion peak, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized (e.g., by electron ionization), it breaks apart into smaller, characteristic fragments. The analysis of these fragments helps to confirm the connectivity of the molecule.

Interactive Table: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Notes |

| 200 | [C₁₂H₂₄O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 185 | [M - CH₃]⁺ | ∙CH₃ | Loss of a methyl radical from the methoxy or tert-butyl group. |

| 182 | [M - H₂O]⁺˙ | H₂O | Loss of water from the alcohol functional group. |

| 168 | [M - CH₃OH]⁺˙ | CH₃OH | Loss of methanol (B129727). |

| 143 | [M - C₄H₉]⁺ | ∙C₄H₉ | Loss of the tert-butyl radical, a very common fragmentation for tert-butyl substituted compounds. researchgate.net |

| 57 | [C₄H₉]⁺ | C₈H₁₅O₂ | Tert-butyl cation, often a very abundant peak (base peak). |

X-ray Crystallography of this compound and Related Derivatives

While spectroscopic methods provide extensive data on molecular structure, single-crystal X-ray crystallography offers the most definitive and precise three-dimensional structural information, including bond lengths, bond angles, and the arrangement of molecules in the solid state.

Crystal Structure Determination and Analysis of Intermolecular Interactions

Although a specific crystal structure for this compound is not publicly available, the principles of X-ray diffraction allow for a detailed prediction of its solid-state structure. The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build an electron density map and, ultimately, a model of the atomic arrangement.

Expected Structural Features:

Conformation: The cyclohexane ring is expected to adopt a rigid chair conformation.

Substituent Orientation: In the thermodynamically most stable isomer, the bulky tert-butyl group and the methoxy and hydroxymethyl substituents would all occupy equatorial positions to minimize steric hindrance.

Interactive Table: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Energy (kJ/mol) | Influence on Packing |

| Hydrogen Bond | -OH (hydroxyl) | -OH or -OCH₃ | 15 - 40 | Primary directional force; forms chains or sheets. nih.gov |

| Dipole-Dipole | C-O (ether/alcohol) | C-O (ether/alcohol) | 5 - 25 | Contributes to lattice energy and orientation. |

| Van der Waals (Dispersion) | Alkyl groups (cyclohexyl, tert-butyl) | Alkyl groups | 2 - 10 | Non-directional; responsible for space-filling and overall cohesion. |

Polymorphism and Solid-State Characteristics Relevant to Molecular Packing

Polymorphism is the ability of a solid material to exist in more than one crystal structure. unifr.ch These different forms, or polymorphs, can have distinct physical properties. For a molecule like this compound, polymorphism could arise from several factors:

Packing Polymorphism: Molecules with the same conformation can pack in different arrangements, leading to different crystal lattices. This is often due to the formation of different hydrogen-bonding networks. For example, molecules might form hydrogen-bonded chains in one polymorph and hydrogen-bonded dimers or tetramers in another, similar to what is observed in cyclohexanol. nih.govresearchgate.net

Conformational Polymorphism: It is possible for different conformers of the molecule (e.g., involving rotation of the methoxy or hydroxymethyl group, or even a higher-energy twist-boat conformation of the ring) to be "trapped" in the crystal lattice, resulting in conformational polymorphs. unifr.ch

The study of polymorphism is critical as different polymorphs can exhibit variations in melting point, solubility, and stability, which are important considerations for the material's application and handling. High-resolution diffraction techniques are essential for identifying and characterizing these different solid-state forms. nih.gov

Conformational Isomerism and Dynamics of the Cyclohexyl Ring in this compound

The cyclohexane ring exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, the two interconverting chair conformations are generally not of equal energy. The energetic preference for a substituent to occupy the more spacious equatorial position over the sterically hindered axial position is quantified by its "A-value," which represents the Gibbs free energy difference between the two orientations. libretexts.orgmasterorganicchemistry.com

For this compound, the conformational equilibrium is overwhelmingly dictated by the tert-butyl group. Due to its significant steric bulk, the tert-butyl group has a very large A-value (approximately 4.9 kcal/mol), meaning it strongly resists occupying an axial position. masterorganicchemistry.com This high energetic cost is due to severe 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the two axial hydrogens on the same side of the ring. libretexts.org Consequently, the tert-butyl group effectively acts as a "conformational lock," forcing the cyclohexane ring to adopt a conformation where this group is equatorial.

With the tert-butyl group fixed in an equatorial position at C-3, the conformational possibilities for the methoxy group at C-4 and the hydroxymethyl group at C-1 are limited. The relative stability of the possible stereoisomers of this compound will depend on whether the remaining two substituents can also adopt equatorial positions. The most stable chair conformation will be the one that places the maximum number of substituents, particularly the larger ones, in equatorial positions.

Table 1: A-Values for Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

|---|---|

| -C(CH₃)₃ (tert-butyl) | ~4.9 |

| -OCH₃ (methoxy) | ~0.6 |

| -CH₂OH (hydroxymethyl) | ~1.7 |

Note: A-values can vary slightly depending on experimental conditions and the specific molecule.

Computational chemistry provides powerful tools for quantitatively assessing the conformational landscape of molecules like this compound. Methodologies such as Molecular Mechanics (MM) and Density Functional Theory (DFT) are routinely employed to calculate the geometries and relative energies of different conformers. rsc.orgacs.org

Molecular Mechanics (MM) utilizes classical physics and empirically derived force fields (e.g., MM3, MM4) to calculate the potential energy of a molecule as a function of its atomic coordinates. sikhcom.net For a substituted cyclohexane, this approach can rapidly compute the energies of various chair, boat, and twist-boat conformations. nih.gov The calculations account for bond stretching, angle bending, torsional strains, and non-bonded van der Waals interactions, which are crucial for evaluating the steric clashes that define conformational preferences.

Density Functional Theory (DFT) is a quantum mechanical method that offers higher accuracy by calculating the electronic structure of the molecule. rsc.org Functionals like B3LYP, often paired with basis sets such as 6-311+G(d,p), can provide reliable predictions of the relative energies and detailed geometries (bond lengths, angles, and dihedral angles) of the conformers. acs.org DFT is particularly useful for understanding the subtle balance between steric repulsion and electronic effects that can influence conformational equilibria. rsc.org

For this compound, a computational study would involve:

Identifying all possible stereoisomers (e.g., cis/trans relationships between the three substituents).

For each isomer, generating the two chair conformations via a computational ring flip.

Performing geometry optimization and energy calculations for each conformer using both MM and DFT methods.

The results would yield the relative Gibbs free energies (ΔG) for each conformation, allowing for the prediction of their equilibrium populations.

The expected outcome would confirm that conformers with an axial tert-butyl group are energetically prohibitive. The relative energies of the viable conformers (with equatorial tert-butyl) would then depend on the axial or equatorial placement of the methoxy and hydroxymethyl groups, consistent with their respective A-values.

Table 2: Hypothetical Relative Energies of a 1,3,4-Trisubstituted Cyclohexane Conformer

| C1-Substituent | C3-Substituent | C4-Substituent | Relative Energy (kcal/mol) | Predicted Population |

|---|---|---|---|---|

| Equatorial | Equatorial | Equatorial | 0.0 (Reference) | >99% |

| Axial | Equatorial | Equatorial | ~2.3 | <1% |

| Equatorial | Equatorial | Axial | ~0.6 | Minor |

| Axial | Equatorial | Axial | ~2.9 | Negligible |

Note: These values are illustrative, based on the additivity of A-values for hydroxymethyl (~1.7), tert-butyl, and methoxy (~0.6) groups, assuming an equatorial tert-butyl group as the lowest energy reference.

The preferred conformation of this compound in solution can be determined experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. auremn.org.br In certain cases, single-crystal X-ray crystallography can provide definitive information on the solid-state structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for studying conformational dynamics in solution. nih.gov

¹H NMR Coupling Constants: The magnitude of the coupling constant (J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. For a cyclohexane ring, the coupling constant between two adjacent axial protons (Jaa) is typically large (8–13 Hz), whereas axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are small (2–5 Hz). By analyzing the splitting pattern of the proton at C-1 (attached to the hydroxymethyl group) and C-4 (attached to the methoxy group), one can determine their orientation. A large coupling constant for the C-1 proton would indicate it is in an axial position, while a small coupling constant would suggest an equatorial position.

Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY) detects through-space interactions between protons that are close to each other (< 5 Å). For a chair conformation, an axial substituent on C-1 would show NOE correlations to the axial protons at C-3 and C-5. The absence of such correlations and the presence of NOEs to adjacent equatorial protons would confirm an equatorial position. This technique is invaluable for unambiguously assigning the relative stereochemistry and conformation. sikhcom.net

Low-Temperature NMR: At room temperature, the ring flip of many cyclohexanes is fast on the NMR timescale, resulting in averaged signals. By cooling the sample, the ring inversion can be slowed or stopped, allowing the signals for individual axial and equatorial conformers to be observed and quantified. nih.gov

X-ray Crystallography: If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide an exact three-dimensional structure. mdpi.com This method offers unambiguous proof of the conformation and relative stereochemistry in the solid state, including precise bond lengths and angles. However, it is important to note that the conformation in the crystal lattice may not always be the most stable conformation in solution.

Theoretical and Computational Studies of 3 Tert Butyl 4 Methoxycyclohexyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity of (3-Tert-butyl-4-methoxycyclohexyl)methanol

Quantum chemical calculations provide profound insights into the fundamental electronic properties of a molecule, which in turn govern its reactivity and physical characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group and the methoxy (B1213986) group, owing to the presence of lone pair electrons. The LUMO, conversely, would likely be distributed over the anti-bonding orbitals of the C-O and C-C bonds. Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide precise energies for these orbitals.

Illustrative Data Table: Frontier Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 2.15 |

| HOMO-LUMO Gap | 9.00 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar functionalized cyclohexanes.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, signify a deficiency of electrons and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and lone pairs of electrons. These regions would be the primary sites for interactions with electrophiles. Positive potential would be anticipated around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the cyclohexane (B81311) ring, indicating their susceptibility to nucleophilic interaction.

Molecular Dynamics Simulations of this compound and Its Interactions

Furthermore, MD simulations can be employed to study the interactions of this compound with solvent molecules or other chemical species. This can reveal information about solvation effects and the formation of intermolecular hydrogen bonds, which are crucial for understanding its physical properties and reactivity in solution.

Prediction of Spectroscopic Properties Using Computational Methods

Computational chemistry offers robust methods for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. uncw.edu Theoretical calculations, often using DFT with appropriate basis sets, can accurately predict the chemical shifts of ¹H and ¹³C atoms in a molecule. github.io By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference.

For this compound, computational prediction of its NMR spectrum would be invaluable for its structural characterization. The predicted chemical shifts for the protons and carbons of the cyclohexane ring, the tert-butyl group, the methoxy group, and the hydroxymethyl group can be compared with experimental data to confirm the molecular structure and stereochemistry.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C(CH₃)₃ | 32.5 |

| C(CH₃)₃ | 27.8 |

| O-CH₃ | 56.2 |

| CH₂-OH | 65.4 |

| Cyclohexane C1 | 45.1 |

| Cyclohexane C2 | 30.3 |

| Cyclohexane C3 | 35.8 |

| Cyclohexane C4 | 78.9 |

| Cyclohexane C5 | 28.7 |

| Cyclohexane C6 | 33.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of NMR spectroscopy and computational predictions for analogous structures.

Structure-Activity Relationship (SAR) Studies of this compound Analogs (Excluding Biological Activity)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties and reactivity. While often applied in a biological context, SAR principles can also be used to explore non-biological activities, such as catalytic efficiency, material properties, or chemical reactivity. For this compound analogs, computational methods can be used to systematically modify the structure and predict the resulting changes in properties.

For instance, the size and nature of the substituent at the 3-position (e.g., replacing the tert-butyl group with smaller alkyl groups or more polar functional groups) would be expected to influence the conformational preferences of the cyclohexane ring and, consequently, its reactivity. nih.gov Similarly, modifications to the hydroxymethyl group, such as esterification or etherification, would alter the electronic properties and steric hindrance around that part of the molecule, impacting its interaction with other chemical species.

Mechanistic Insights into Reactions Involving this compound via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By calculating the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net For reactions involving this compound, such as oxidation of the alcohol, esterification, or etherification, computational modeling can provide a detailed, step-by-step understanding of the reaction mechanism.

For example, in the oxidation of the primary alcohol to an aldehyde or carboxylic acid, computational studies can model the interaction with an oxidizing agent, the breaking of C-H and O-H bonds, and the formation of the new carbonyl group. nih.gov This can help in understanding the stereoselectivity of the reaction and the role of the bulky tert-butyl and methoxy groups in directing the approach of the reagent.

Reactivity and Derivatization Chemistry of 3 Tert Butyl 4 Methoxycyclohexyl Methanol

Transformations of the Methanol (B129727) Functionality in (3-Tert-butyl-4-methoxycyclohexyl)methanol

The primary alcohol is the most reactive functionality in the molecule and can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to (3-tert-butyl-4-methoxycyclohexyl)carbaldehyde can be achieved using mild oxidizing agents that are known to halt the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this transformation. Another widely used method is the TEMPO-catalyzed oxidation, which utilizes a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). researchgate.net

Further oxidation to (3-tert-butyl-4-methoxycyclohexyl)carboxylic acid requires stronger oxidizing agents. Common reagents for this conversion include chromium trioxide (CrO₃) in aqueous acid (Jones reagent) or potassium permanganate (B83412) (KMnO₄). These powerful oxidants will readily convert the primary alcohol, and any intermediate aldehyde, to the corresponding carboxylic acid.

| Target Product | Typical Reagents | Description |

|---|---|---|

| (3-tert-butyl-4-methoxycyclohexyl)carbaldehyde | PCC, PDC, TEMPO/NaOCl | Mild oxidation of the primary alcohol to an aldehyde. |

| (3-tert-butyl-4-methoxycyclohexyl)carboxylic acid | KMnO₄, CrO₃/H₂SO₄ (Jones Reagent) | Strong oxidation of the primary alcohol to a carboxylic acid. |

Esterification and Etherification Reactions

Esterification: The methanol functionality can be readily converted to an ester through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. operachem.comyoutube.comresearchgate.netyoutube.com The reaction is an equilibrium process, typically driven to completion by using an excess of either the alcohol or the carboxylic acid, or by removing water as it is formed. operachem.com Alternatively, for more sterically hindered substrates or under milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as pyridine. researchgate.netorganic-chemistry.org

Etherification: To form an ether, the alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a potent nucleophile and can react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a Williamson ether synthesis. This reaction proceeds via an Sɴ2 mechanism.

| Reaction Type | Reactant | Typical Conditions | Product Class |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Catalytic H₂SO₄ or p-TsOH, heat | Ester |

| Acylation | Acyl Chloride (R-COCl) | Pyridine or Et₃N | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R'-X) | Anhydrous THF or DMF | Ether |

Nucleophilic Substitution Reactions and Elimination Processes

The hydroxyl group (-OH) of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution or elimination reactions to occur, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate (a very good leaving group) can then be displaced by a wide range of nucleophiles in an Sɴ2 reaction. researchgate.netnih.govresearchgate.net

For example, reaction of the tosylate with sodium bromide would yield (3-tert-butyl-4-methoxycyclohexyl)methyl bromide. Because the leaving group is on a primary carbon, the Sɴ2 mechanism is strongly favored over Sɴ1. Elimination reactions (E2) are generally disfavored for primary substrates but can be induced with a strong, bulky base like potassium tert-butoxide.

Reactions Involving the Methoxy (B1213986) Group on the Cyclohexane (B81311) Ring

Ethers are generally unreactive and stable to most chemical reagents. openstax.org The methoxy group on the cyclohexane ring is no exception and will remain unchanged during the transformations of the methanol functionality described above. Cleavage of the C-O bond of the methoxy ether requires harsh conditions, typically treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. openstax.orgwikipedia.orgyoutube.commasterorganicchemistry.com

The cleavage mechanism can proceed via either an Sɴ1 or Sɴ2 pathway. libretexts.org In this case, the acid would first protonate the ether oxygen. Then, the halide nucleophile (Br⁻ or I⁻) would attack one of the adjacent carbon atoms. Attack at the methyl carbon via an Sɴ2 mechanism is sterically unhindered and would yield methanol and 4-tert-butyl-3-(hydroxymethyl)cyclohexyl halide. Attack at the secondary carbon of the cyclohexane ring is more sterically hindered and less likely.

Stereochemical Consequences of Reactions on this compound

The stereochemistry of this compound is dominated by the conformational preference of the large tert-butyl group. This group will almost exclusively occupy an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. chemistryschool.netslideshare.netlibretexts.orgweebly.comualberta.calibretexts.org This effectively locks the ring into a single chair conformation, which dictates the spatial orientation (axial or equatorial) of the methoxy and hydroxymethyl groups at positions C-4 and C-1, respectively.

This conformational locking has significant consequences for reactivity:

Sɴ2 Reactions: In nucleophilic substitution reactions on a derivative of the hydroxymethyl group (e.g., a tosylate), the nucleophile must approach from the backside of the carbon-leaving group bond. The fixed conformation of the ring may present steric hindrance to this approach, potentially slowing the reaction rate compared to a more flexible acyclic analogue.

E2 Elimination: If the hydroxymethyl group is converted to a leaving group and an elimination reaction is induced, the Zaitsev or Hofmann product selectivity will depend on the availability of anti-periplanar protons. The E2 mechanism requires a 180° dihedral angle between a β-proton and the leaving group. The locked conformation may only present specific protons in the required axial orientation, thus leading to a high degree of regioselectivity and stereoselectivity in the resulting alkene.

The relative stereochemistry of the three substituents (tert-butyl, methoxy, and hydroxymethyl) determines the specific isomer and its locked conformation. For instance, in a cis-1,4 relationship between the tert-butyl and methoxy groups, both would prefer equatorial positions. The stereochemistry at C-3 relative to these would further define the most stable arrangement. Any reaction at a stereocenter or adjacent to one must be analyzed with respect to this fixed geometry. windows.net

Regioselective Functionalization Strategies for this compound

Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org In this compound, there are three distinct regions: the primary alcohol, the methoxy ether, and the C-H bonds of the cyclohexane ring.

The most straightforward regioselective functionalization involves targeting the highly reactive primary alcohol. The reactions described in section 5.1 (oxidation, esterification, etc.) are inherently regioselective for the -CH₂OH group, as the methoxy ether and alkane C-H bonds are inert under these conditions.

More advanced strategies could target specific C-H bonds on the cyclohexane ring. While challenging, catalyst-controlled C-H functionalization has emerged as a powerful tool for selective synthesis. researchgate.net Such reactions often use a directing group to position a metal catalyst near a specific C-H bond. For this compound, the alcohol or ether oxygen could potentially serve as a directing group to functionalize adjacent C-H bonds. However, achieving high regioselectivity in a complex substituted cyclohexane like this remains a significant synthetic challenge and would require careful selection of catalysts and reaction conditions. researchgate.netacs.orgnih.gov

Synthesis of Advanced Intermediates and Complex Molecules from this compound

A comprehensive review of scientific literature and patent databases reveals a significant lack of published research detailing the use of this compound as a starting material or intermediate in the synthesis of more advanced or complex molecules. While the compound itself is known and has been synthesized, its subsequent derivatization and application in multi-step synthetic routes are not documented in available research.

The synthesis of this compound has been described via the hydrogenation of 3-tert-butyl-4-methoxy-benzaldehyde. google.com This reaction, conducted in an autoclave with a ruthenium hydroxide (B78521) catalyst under high temperature and pressure, yields a diastereomeric mixture of the target alcohol. google.com However, the available literature does not extend to the use of this product as a building block for other molecules.

The primary site for reactivity in this compound is its primary alcohol functional group (-CH₂OH). Based on fundamental principles of organic chemistry, this group would be expected to undergo a variety of common transformations to yield advanced intermediates. These potential, though currently undocumented, reactions include:

Oxidation: The primary alcohol could be oxidized to form the corresponding aldehyde, (3-tert-butyl-4-methoxycyclohexyl)carbaldehyde, or further to the carboxylic acid, (3-tert-butyl-4-methoxycyclohexyl)carboxylic acid. Such transformations are foundational in organic synthesis for introducing carbonyl functionality.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions would yield various esters. masterorganicchemistry.comgoogle.com This is a standard method for protecting the alcohol group or for synthesizing molecules with specific ester moieties.

Etherification: The alcohol could be converted into an ether, for example, through the Williamson ether synthesis by first converting the alcohol to its alkoxide and reacting it with an alkyl halide. This would introduce a different alkoxy group at the methylene (B1212753) position.

Conversion to Halides: The hydroxyl group could be substituted with a halogen (e.g., Cl, Br, I) using standard reagents (e.g., SOCl₂, PBr₃). The resulting (halomethyl)cyclohexane derivative would be a versatile intermediate, primed for nucleophilic substitution reactions to introduce a wide range of other functional groups.

Despite these theoretical possibilities, no specific examples, reaction conditions, or yields for the derivatization of this compound have been reported in the searched scientific literature. Consequently, data on its application for producing complex molecules or advanced intermediates is not available. The focus of existing documentation, such as patents, has been on the synthesis of the compound itself for its potential use as an odoriferous substance. google.com

Due to the absence of detailed research findings, a data table summarizing the synthesis of advanced intermediates from this specific compound cannot be generated. The exploration of the synthetic utility of this compound remains an open area for future chemical research.

Potential Research Applications of 3 Tert Butyl 4 Methoxycyclohexyl Methanol Excluding Clinical and Biological Contexts

Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

There is currently no specific research available that details the use of (3-Tert-butyl-4-methoxycyclohexyl)methanol as a chiral auxiliary or a key building block in asymmetric synthesis.

In principle, chiral alcohols are fundamental in asymmetric synthesis. They can be used to introduce stereocenters into molecules, acting as temporary chiral controllers that are later removed. The rigid cyclohexane (B81311) ring and the presence of multiple stereocenters in this compound could theoretically make it a candidate for such applications. The bulky tert-butyl group can provide steric hindrance, which is often crucial for directing the stereochemical outcome of a reaction. However, without experimental data, its effectiveness and potential applications remain speculative.

Applications in Material Science: Polymer Additives, Liquid Crystals, or Supramolecular Assemblies

No specific studies have been published that investigate the application of this compound in material science. Some chemical suppliers may classify it under broad categories like "Material Building Blocks" or "Polymer Science," but this appears to be based on its general chemical structure rather than on demonstrated applications in research.

The cyclohexane moiety is a common component in liquid crystal research due to its rigid structure. Similarly, the functional groups (hydroxyl and ether) could potentially be used to incorporate this molecule into polymers or supramolecular structures. The tert-butyl group can influence solubility and packing in the solid state. Despite these structural features, there is no evidence in the current scientific literature of its use in these areas.

Development of Analytical Standards or Reference Materials for Organic Synthesis Research

The compound this compound is not documented as an analytical standard or reference material. Such standards are typically developed for well-characterized reactions or for the quantification of specific, widely used compounds. Given the lack of research surrounding its synthesis and reactivity, it has not been established as a reference material in the field of organic synthesis.

Exploration in Chemical Catalysis or Ligand Design

There is no available research on the use of this compound in chemical catalysis or as a ligand for metal catalysts. The hydroxyl group could be functionalized to create a coordinating atom for a metal center, and the chiral backbone of the cyclohexane ring could provide a chiral environment for asymmetric catalysis. However, this potential has not been explored or reported in any published studies.

Precursor for Advanced Organic Materials (e.g., Optoelectronic, Polymeric)

No research has been found that utilizes this compound as a precursor for advanced organic materials. The development of materials with specific optoelectronic or polymeric properties requires extensive research into the synthesis, functionalization, and characterization of precursor molecules. To date, this compound has not been identified in the literature as a starting material for such applications.

Analytical Methodologies for Research Scale Characterization and Quantification of 3 Tert Butyl 4 Methoxycyclohexyl Methanol

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., GC, HPLC)

Chromatographic methods are fundamental for assessing the purity and resolving the isomers of (3-Tert-butyl-4-methoxycyclohexyl)methanol. The compound's structure, featuring a substituted cyclohexane (B81311) ring, gives rise to geometric isomers (cis and trans), which may exhibit different physical properties and reactivity. taylorfrancis.comresearchgate.net The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility of the compound and the specific requirements of the analysis. mdpi.com

Gas Chromatography (GC): Given its volatility, GC is a highly suitable technique for analyzing this compound. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust response to organic compounds. The key to successful analysis is the selection of an appropriate capillary column. A non-polar column (e.g., based on polydimethylsiloxane) can separate compounds based on boiling points, while a more polar column (e.g., with a polyethylene glycol stationary phase) can provide enhanced separation of the cis and trans isomers by exploiting differences in their dipole moments. A heated purge-and-trap GC-MS method has been successfully used to determine the cis- and trans-isomers of the structurally similar compound (4-methylcyclohexyl)methanol, demonstrating the efficacy of GC for such separations. veeprho.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for non-volatile derivatives or when alternative selectivity is needed. mdpi.com Since this compound lacks a strong UV chromophore, direct detection with a standard UV-Vis detector is challenging. nu.edu.om Therefore, detection is often achieved using a Refractive Index (RI) detector or through pre-column derivatization to attach a UV-active moiety to the hydroxyl group. nu.edu.omresearchgate.net Reversed-phase chromatography, using a C18 or C8 column with a mobile phase like acetonitrile and water, is the most common HPLC mode for this type of compound. researchgate.net The separation of isomers is achieved by optimizing the mobile phase composition and flow rate.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Stationary Phase (Column) | Polar (e.g., DB-WAX, FFAP) for isomer separation | Non-polar (e.g., C18, C8) for reversed-phase |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Solvent gradient (e.g., Acetonitrile/Water) |

| Detector | Flame Ionization Detector (FID) | Refractive Index (RI) or UV-Vis (after derivatization) |

| Typical Operating Temperature | 50-250°C (temperature programmed) | Ambient to moderately heated (e.g., 30-40°C) |

| Primary Application | Purity testing and analysis of volatile isomers | Analysis of non-volatile derivatives or when alternative selectivity is required |

Spectrophotometric and Spectrofluorometric Methods for Quantification in Research Samples

Direct quantification of this compound using standard spectrophotometric (UV-Vis) or spectrofluorometric methods is generally not feasible. The molecule is an aliphatic alcohol and lacks a native chromophore or fluorophore, meaning it does not absorb light significantly in the UV-visible range. nu.edu.omlibretexts.org

To overcome this limitation, indirect quantification methods involving chemical derivatization are employed. nih.govmolnar-institute.com These methods introduce a chromophoric or fluorophoric tag onto the molecule by reacting its hydroxyl group with a specific derivatizing agent. researchgate.netmolnar-institute.com

Spectrophotometric Quantification via Derivatization: The alcohol can be converted into an ester with a strong UV absorbance. Reagents such as benzoyl chloride or phthalic anhydride react with the hydroxyl group to form a derivative that can be readily quantified using a UV-Vis spectrophotometer. nih.govnih.govnih.gov The concentration of the original compound is then calculated based on the absorbance of the derivatized product at its specific wavelength of maximum absorbance (λmax).

Spectrofluorometric Quantification via Derivatization: For higher sensitivity and selectivity, fluorescent tags can be introduced. nih.gov Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with alcohols to produce highly fluorescent derivatives. sigmaaldrich.com These derivatives can be excited at a specific wavelength, and the resulting emission is measured at another wavelength. This technique offers significantly lower detection limits compared to spectrophotometry, making it suitable for trace-level quantification in research samples. veeprho.comsigmaaldrich.com

| Agent | Reaction Target | Resulting Derivative | Detection Method |

|---|---|---|---|

| Benzoyl Chloride | Hydroxyl (-OH) group | Benzoate Ester (UV-active) | Spectrophotometry (UV-Vis) |

| Phthalic Anhydride | Hydroxyl (-OH) group | Phthalate Hemiester (UV-active) | Spectrophotometry (UV-Vis) |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Hydroxyl (-OH) group | Fluorenylmethoxycarbonyl Ester (Fluorescent) | Spectrofluorometry |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Identification (Non-Biological)

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for unambiguous identification and trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for the analysis of volatile compounds like this compound. mdpi.com It combines the high-resolution separation capabilities of GC with the definitive identification power of MS. As the separated components elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting mass-to-charge ratio (m/z) of the fragments is measured. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification by matching it against spectral libraries or through manual interpretation. This method is highly effective for distinguishing between cis and trans isomers and for identifying trace impurities or non-biological degradation products from synthetic pathways. veeprho.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile synthetic intermediates or reaction byproducts, LC-MS/MS is the method of choice. orientjchem.org It offers high sensitivity and selectivity, making it ideal for trace analysis. orientjchem.org In this technique, the parent ion of interest is selected after chromatographic separation and then fragmented to produce daughter ions. This process, known as multiple reaction monitoring (MRM), provides an exceptionally high degree of certainty in both identification and quantification, even in complex matrices.

| m/z (Mass/Charge) | Proposed Fragment Identity | Significance |

|---|---|---|

| 182 | [M - H₂O]⁺ | Loss of water from the alcohol |

| 169 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 143 | [M - C₄H₉]⁺ | Loss of the tert-butyl group (characteristic) |

| 57 | [C₄H₉]⁺ | Tert-butyl cation (highly stable and often a base peak) |

Development of Robust and Reproducible Analytical Protocols for Academic Research

Developing a robust and reproducible analytical protocol is critical for ensuring the reliability of research findings. mdpi.com A comprehensive method validation process should be undertaken, which involves establishing key performance indicators. researchgate.net

The development process typically includes:

Sample Preparation: Optimizing an extraction procedure, such as liquid-liquid extraction with an organic solvent, to isolate the analyte from the sample matrix. molnar-institute.com

Method Optimization: Fine-tuning the chromatographic and/or detection parameters (e.g., GC temperature program, HPLC mobile phase gradient, mass spectrometer settings) to achieve the desired separation and sensitivity.

Calibration: Creating a calibration curve using standards of known concentration to establish the relationship between the analytical signal and the analyte concentration.

Use of Standards: Incorporating an internal standard into all samples and calibration standards to correct for variations in extraction efficiency and instrument response. molnar-institute.com

Validation: Assessing the method's performance according to established guidelines. researchgate.net

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 15% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |

Isotopic Labeling Strategies for Mechanistic and Synthetic Pathway Studies

Isotopic labeling is a sophisticated technique used to track the movement of atoms through a reaction or to create superior internal standards for mass spectrometry. nih.gov In this method, one or more atoms in the this compound molecule are replaced with their heavier, stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O). nih.govnih.gov

Mechanistic Studies: To elucidate the mechanism of a synthetic reaction, isotopically labeled starting materials can be used. sigmaaldrich.com For example, if the synthesis involves the reduction of a corresponding ketone, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would place a deuterium atom specifically at the carbon bearing the hydroxyl group. nih.gov Analysis of the final product by mass spectrometry or NMR spectroscopy would confirm the position of the label, providing insight into the reaction pathway.

Internal Standards for Quantification: Compounds labeled with stable isotopes are the gold standard for internal standards in mass spectrometry-based quantification (e.g., GC-MS or LC-MS/MS). nu.edu.om A known amount of the labeled version of this compound is added to a sample before processing. The labeled standard is chemically identical to the native analyte and thus behaves identically during extraction, chromatography, and ionization. However, it is easily distinguished by the mass spectrometer due to its higher mass. This allows for highly accurate quantification by calculating the ratio of the native analyte to its labeled internal standard, which corrects for any sample loss or matrix effects. nu.edu.om

| Isotope | Labeling Position | Primary Application | Analytical Technique |

|---|---|---|---|

| Deuterium (²H) | On the methanol (B129727) carbon (CD₂OH) | Mechanistic study of reduction reactions | MS, NMR Spectroscopy |

| Carbon-13 (¹³C) | In the methoxy group (-O¹³CH₃) | Mechanistic study of methylation steps | MS, NMR Spectroscopy |

| Deuterium (²H, multiple) | On the cyclohexane ring or tert-butyl group | Internal standard for quantification | GC-MS, LC-MS/MS |

| Oxygen-18 (¹⁸O) | In the hydroxyl group (-¹⁸OH) | Study of hydrolysis or etherification mechanisms | Mass Spectrometry |

Future Research Directions and Unexplored Avenues for 3 Tert Butyl 4 Methoxycyclohexyl Methanol

Green Chemistry Approaches in the Synthesis of (3-Tert-butyl-4-methoxycyclohexyl)methanol

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, offer a vital framework for the future synthesis of this compound. Traditional synthetic routes to complex cyclic alcohols often rely on petrochemical feedstocks, stoichiometric reagents, and volatile organic solvents. Future research should pivot towards more sustainable and efficient methodologies.

Key research objectives in this area would include:

Renewable Feedstocks: Investigating synthetic pathways starting from bio-based materials. For instance, terpenes such as limonene (B3431351) or p-cymene (B1678584) could serve as renewable starting points for the construction of the substituted cyclohexane (B81311) ring.

Catalytic Efficiency: Developing catalytic hydrogenation and functionalization steps to replace stoichiometric reductants and derivatizing agents. This includes the use of heterogeneous catalysts that can be easily recovered and recycled, minimizing waste.

Sustainable Solvents: Exploring the use of green solvents, such as supercritical fluids (e.g., scCO₂), ionic liquids, or water, to replace conventional chlorinated solvents or ethers. mdpi.com Solvent-free reaction conditions should also be a primary goal. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a core principle of atom economy. rsc.org

| Parameter | Hypothetical Traditional Route | Proposed Green Chemistry Route |

|---|---|---|

| Starting Material | Petroleum-derived phenol (B47542) or benzene (B151609) | Bio-based limonene or other terpenes |

| Key Transformations | Friedel-Crafts alkylation, Birch reduction, stoichiometric reduction (e.g., LiAlH₄) | Catalytic hydrogenation, selective oxidation, enzymatic resolution |

| Solvents | Dichloromethane (B109758), Diethyl ether, Tetrahydrofuran (B95107) | Water, Supercritical CO₂, or solvent-free conditions |

| Waste Generation | High (metal salts, organic waste) | Low (recyclable catalyst, minimal byproducts) |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a powerful tool for building molecular complexity efficiently. beilstein-journals.orgnih.gov The synthesis of highly substituted cyclohexanes via MCRs is an established but still growing field. rsc.orgnih.gov Future work could explore the incorporation of the this compound structural motif into MCRs.

Unexplored avenues include:

Synthesis via MCRs: Designing a novel MCR that assembles the substituted cyclohexane ring in one pot. This could involve a domino reaction, such as a cascade Michael-aldol reaction, to rapidly construct the core structure with high stereoselectivity. beilstein-journals.orgnih.gov

Use as a Component in MCRs: Employing this compound or a derivative, such as the corresponding aldehyde, as a building block in well-known MCRs like the Ugi or Passerini reactions. rsc.org This would allow the direct incorporation of its unique, sterically-defined scaffold into diverse, peptide-like molecular structures. nih.gov

| Reaction Type | Proposed Components | Potential Product | Advantages |

|---|---|---|---|

| Ugi four-component reaction | (3-Tert-butyl-4-methoxycyclohexyl)carbaldehyde, an amine, an isocyanide, a carboxylic acid | Complex α-acylamino carboxamide with the cyclohexane scaffold | Rapid generation of molecular diversity; single-step synthesis of complex structures. nih.gov |

| Diels-Alder/Functionalization Cascade | A diene, a dienophile with a masked methanol (B129727) group, a tert-butylating agent, a methoxylating agent | The core this compound ring system | High convergence and stereochemical control; step economy. |

Investigation of its Role in Bioinspired Design of Synthetic Molecules (Excluding Biological Activity)

Bioinspired molecular design involves creating synthetic molecules that mimic the structural or functional aspects of natural systems. escholarship.org The rigid, well-defined three-dimensional structure of this compound makes it an excellent candidate for use as a non-peptidic scaffold in the design of complex molecular architectures. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, providing a predictable and rigid framework upon which to build.

Future research should focus on using this molecule as a structural mimic or building block:

Scaffold for Molecular Probes: The cyclohexane moiety can serve as a rigid core for attaching various functional groups in precise spatial orientations. This allows for the systematic study of through-space interactions between appended moieties, mimicking the controlled environments found in protein pockets.

Template for Supramolecular Chemistry: The defined shape and potential for functionalization make it a candidate for designing host-guest systems or as a monomer unit in the creation of novel polymers or materials with controlled porosity and surface properties. The predictable conformation is key to designing self-assembling systems with well-defined final structures.

Advanced Spectroscopic Studies Under Non-Standard Conditions (e.g., High Pressure, Low Temperature)

Studying molecules under non-standard conditions like high pressure or low temperature can reveal fundamental insights into their conformational dynamics, phase behavior, and intermolecular interactions. For substituted cyclohexanes, these techniques are particularly powerful for analyzing the equilibrium between different chair, boat, and twist-boat conformations. aip.orgpressbooks.pub

Future investigations should apply these advanced techniques to this compound:

High-Pressure Spectroscopy (Raman/IR): Applying high pressure can shift conformational equilibria. aip.orgacs.org For this molecule, it would be possible to quantify the volume change (ΔV) associated with the ring flipping and to study pressure-induced phase transitions in its solid state, revealing details about its crystal packing and intermolecular forces. researchgate.net

Low-Temperature Nuclear Magnetic Resonance (NMR): While the tert-butyl group largely prevents ring flipping at room temperature, low-temperature NMR studies could "freeze out" any residual dynamic processes. jove.comnih.gov This would enable the precise measurement of coupling constants and nuclear Overhauser effects, providing definitive proof of the preferred conformation and the exact spatial arrangement of the substituents. acs.orgmodgraph.co.uk

| Technique | Conditions | Information Gained for this compound |

|---|---|---|

| Raman/Infrared Spectroscopy | High Pressure (0.1 - 10 GPa) | Detection of solid-state phase transitions; quantification of changes in bond lengths and angles under compression. aip.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Low Temperature (< -80 °C) | Slowing of conformational dynamics to resolve distinct signals for axial/equatorial protons; precise structural determination. jove.comnih.gov |

Integration with Machine Learning and AI in Synthetic Route Design and Property Prediction

For this compound, an integrated AI approach could accelerate its study and application:

AI-Driven Retrosynthesis: Retrosynthesis software can be employed to discover new, potentially more efficient or greener, synthetic routes. mdpi.com By inputting the target structure, these programs can suggest disconnections based on millions of known reactions, potentially uncovering non-intuitive pathways that a human chemist might overlook. chemcopilot.comgrace.com

Physicochemical Property Prediction: ML models can predict a wide range of properties, such as boiling point, solubility, viscosity, and spectral characteristics, based solely on the molecular structure. figshare.comsemanticscholar.orgresearchgate.netarxiv.org This allows for the in silico screening and characterization of the molecule and its derivatives before committing to laborious and resource-intensive laboratory synthesis.

| Step | AI/ML Tool | Objective | Expected Outcome |

|---|---|---|---|

| 1. Synthetic Route Design | Retrosynthesis Prediction Platforms (e.g., IBM RXN, Synthia) | Identify the most efficient and sustainable synthetic pathways. chemcopilot.com | A ranked list of novel synthetic routes with proposed reagents and conditions. |

| 2. Reaction Optimization | Reaction Condition Prediction Models | Optimize yield and selectivity for the chosen synthetic route. | Predicted optimal temperatures, catalysts, solvents, and reaction times. |

| 3. Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Estimate key physicochemical properties without experimentation. researchgate.net | Data sheet of predicted properties (boiling point, density, solubility, etc.). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Tert-butyl-4-methoxycyclohexyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step strategies, such as:

- Alkylation : Introducing the tert-butyl group via alkylation of a cyclohexanol precursor using tert-butyl halides in the presence of a base (e.g., KOH) at elevated temperatures .

- Protection/Deprotection : Methoxy group installation via Williamson ether synthesis, often requiring protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions .

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to isolate the product. Yield optimization hinges on solvent polarity, catalyst selection (e.g., phase-transfer catalysts), and temperature control .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., tert-butyl at C3, methoxy at C4) via chemical shifts and coupling patterns. Integration ratios validate molecular symmetry .